Unveiling Disulfiram Impurity 1-d10: A Technical Guide for Researchers
Unveiling Disulfiram Impurity 1-d10: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Disulfiram impurity 1-d10, a critical component in the analytical and pharmacokinetic evaluation of the drug Disulfiram. Designed for researchers, scientists, and professionals in drug development, this document details the impurity's chemical identity, its role as an internal standard, and methodologies for its use.
Core Identity and Physicochemical Data
Disulfiram impurity 1-d10 is the deuterium-labeled analog of Disulfiram Impurity 1, which is chemically known as S-Methyl-N,N-diethyldithiocarbamate. The "d10" designation indicates that the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, as it is chemically identical to the non-labeled impurity but has a distinct, higher mass.[1][2]
The primary application of Disulfiram impurity 1-d10 is to ensure the accuracy and precision of quantitative analyses of Disulfiram and its metabolites in biological matrices.[1] By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be normalized, leading to more reliable data.
A summary of the key quantitative data for Disulfiram impurity 1-d10 and its non-labeled counterpart is presented in Table 1.
| Property | Disulfiram Impurity 1-d10 | Disulfiram Impurity 1 |
| IUPAC Name | Methyl N,N-bis(pentadeuterioethyl)carbamodithioate[1] | S-Methyl-N,N-diethyldithiocarbamate[2] |
| Synonyms | Methyl (Diethyl-d10)dithiocarbamate; N,N-Diethylcarbamodithioic Acid Methyl Ester-d10[1] | Methyl Diethylcarbamodithioate[2] |
| Molecular Formula | C6H3D10NS2[3] | C6H13NS2[2] |
| Molecular Weight | 173.42 g/mol [3] | 163.30 g/mol [2] |
| CAS Number (non-labeled) | 686-07-7[3][2] | 686-07-7 |
Proposed Synthesis Protocol
Step 1: Formation of the Dithiocarbamate Salt
Deuterated diethylamine (B46881) ((C2D5)2NH) is reacted with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the corresponding deuterated sodium or potassium diethyldithiocarbamate (B1195824) salt.
Step 2: S-Methylation
The resulting deuterated diethyldithiocarbamate salt is then reacted with a methylating agent, such as methyl iodide (CH3I), to introduce the S-methyl group.
Step 3: Purification
The final product, Disulfiram impurity 1-d10, would be purified from the reaction mixture using standard techniques such as extraction and chromatography.
A visual representation of this proposed synthesis workflow is provided in the diagram below.
Analytical Methodology: A Case Study with the Non-Deuterated Analog
A detailed experimental protocol for the quantification of the non-deuterated analog of Disulfiram impurity 1 (S-Methyl-N,N-Diethylthiocarbamate) in human plasma has been published and can be adapted for use with the d10-labeled internal standard. This method utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
3.1. Sample Preparation: Solid-Phase Extraction
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To 500 µL of human plasma, add a known amount of the internal standard (Disulfiram impurity 1-d10) solution.
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Vortex the sample and centrifuge.
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Load the supernatant onto a preconditioned solid-phase extraction (SPE) cartridge.
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Wash the cartridge with water and a low-concentration organic solvent (e.g., 1% methanol (B129727) in water).
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Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol).
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Dilute the eluent with water before injection.
3.2. Chromatographic Separation
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Chromatographic System: A reverse-phase UPLC system.
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Column: A C18 stationary phase is typically used.
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Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with formic acid).
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Flow Rate: A flow rate suitable for the UPLC column dimensions.
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Injection Volume: A small injection volume (e.g., 5-15 µL).
3.3. Mass Spectrometric Detection
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI) in positive mode.
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Detection Method: Multiple Reaction Monitoring (MRM). The mass transitions for both the analyte (Disulfiram Impurity 1) and the internal standard (Disulfiram Impurity 1-d10) are monitored.
The following diagram illustrates the analytical workflow.
Metabolic Context of Disulfiram Impurity 1
Disulfiram undergoes extensive metabolism in the body. A key metabolic pathway involves the reduction of Disulfiram to two molecules of diethyldithiocarbamate (DDC). DDC is then S-methylated by S-adenosyl-L-methionine (SAM) to form S-Methyl-N,N-diethyldithiocarbamate, which is Disulfiram Impurity 1. This metabolite can be further oxidized. Understanding this pathway is crucial for interpreting pharmacokinetic data.
The metabolic pathway leading to the formation of Disulfiram Impurity 1 is depicted below.
Conclusion
Disulfiram impurity 1-d10 is an indispensable tool for the accurate quantification of its non-deuterated counterpart in biological samples. This technical guide provides a foundational understanding of its properties, a proposed synthetic route, and a robust analytical methodology. For researchers engaged in the study of Disulfiram, the use of this deuterated internal standard is highly recommended to ensure the integrity and reliability of pharmacokinetic and metabolic data.
